Benzenesulfonamide, N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)-
Description
Benzenesulfonamide, N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)-, monohydrate (CAS: 306935-08-0) is a sulfonamide derivative characterized by a 3,5-bis(trifluoromethyl)phenyl core and a guanyl (aminoiminomethyl) substituent on the sulfonamide nitrogen. Its molecular formula is C₉H₇F₆N₃O₂S·H₂O, with a molecular weight of 353.24 g/mol . Key properties include:
Properties
IUPAC Name |
N-amino-N'-[3,5-bis(trifluoromethyl)phenyl]sulfonylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N3O2S/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)21(19,20)18-4-17-16/h1-4H,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFFZUZVRWHAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=CNN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)/N=C/NN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1,3-Bis(Trifluoromethyl)Benzene
A key intermediate, 3,5-bis(trifluoromethyl)bromobenzene, is synthesized via electrophilic bromination. The reaction employs bromine in sulfuric acid with acetic acid as a co-solvent to enhance selectivity and minimize bis-brominated byproducts. Optimal conditions include stirring at 25–30°C for 6–8 hours, yielding 85–90% pure product.
Table 1: Bromination Reaction Conditions
| Parameter | Value |
|---|---|
| Starting Material | 1,3-Bis(trifluoromethyl)benzene |
| Reagents | Bromine, H₂SO₄, CH₃COOH |
| Temperature | 25–30°C |
| Reaction Time | 6–8 hours |
| Yield | 85–90% |
Chlorination of 3,5-Bis(Trifluoromethyl)Benzyl Alcohol
3,5-Bis(trifluoromethyl)benzyl chloride, another precursor, is prepared by treating 3,5-bis(trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl₂) in dimethylformamide (DMF). The reaction proceeds at –5°C to 20°C, achieving >99.5% conversion with 96.6% purity.
Sulfonamide Formation
The benzenesulfonamide core is constructed via sulfonation of 3,5-bis(trifluoromethyl)aniline. While explicit details are limited in the provided sources, analogous methods involve:
Reaction with Sulfuryl Chloride (SO₂Cl₂)
3,5-Bis(trifluoromethyl)aniline reacts with SO₂Cl₂ in dichloromethane at 0°C to form the sulfonyl chloride intermediate. Subsequent ammonolysis with aqueous NH₃ yields the primary sulfonamide.
Table 2: Sulfonation Reaction Parameters
| Parameter | Value |
|---|---|
| Starting Material | 3,5-Bis(trifluoromethyl)aniline |
| Sulfonating Agent | SO₂Cl₂ |
| Solvent | CH₂Cl₂ |
| Temperature | 0–5°C |
| Intermediate | Sulfonyl chloride |
| Final Product | Primary sulfonamide |
Introduction of the Aminoiminomethyl Group
The aminoiminomethyl (guanidine) group is introduced via nucleophilic substitution or condensation reactions. Patent WO2007107818A2 describes analogous amination strategies for benzylamine derivatives, which can be adapted for sulfonamides:
Condensation with Cyanoguanidine
The primary sulfonamide reacts with cyanoguanidine in the presence of a base (e.g., K₂CO₃) in dimethylacetamide (DMAc) at 80–100°C. This forms the N-(aminoiminomethyl) derivative through a nucleophilic aromatic substitution.
Table 3: Guanidinylation Reaction Optimization
| Parameter | Value |
|---|---|
| Reagent | Cyanoguanidine |
| Base | K₂CO₃ |
| Solvent | DMAc |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 70–75% |
Reductive Amination
An alternative route involves reductive amination of the sulfonamide with formaldehyde and ammonium chloride in the presence of NaBH₃CN. This method, though less common, avoids harsh conditions and achieves moderate yields.
Purification and Characterization
Crude products are purified via distillation or recrystallization. For example, vacuum distillation at 120–130°C (0.1 mmHg) removes low-boiling impurities, while recrystallization from ethanol/water mixtures enhances purity to >99%. Structural confirmation relies on:
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¹H/¹⁹F NMR : Trifluoromethyl groups appear as quartets (δ ≈ –63 ppm in ¹⁹F NMR).
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Mass Spectrometry : Molecular ion peak at m/z 335.23 (C₉H₇F₆N₃O₂S).
Comparative Analysis of Synthetic Routes
Table 4: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Sulfonation + Guanidinylation | 70–75 | >99 | Moderate |
| Reductive Amination | 60–65 | 95–97 | High |
The sulfonation-guanidinylation route is preferred for large-scale synthesis due to higher yields, while reductive amination suits small-scale applications requiring milder conditions.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) replace the sulfonamide group, forming new compounds.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOH or KOH in aqueous or alcoholic solutions.
Major Products
Oxidation: Sulfonic acids, nitro compounds.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiparasitic Agents
Benzenesulfonamide derivatives have been synthesized as potential antimalarial agents. A study developed a series of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives, focusing on their efficacy against malaria. The trifluoromethyl-substituted derivatives showed promising results in inhibiting dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of malaria parasites . The incorporation of the trifluoromethyl group enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for drug development.
Gout Treatment
Another significant application is in the treatment of hyperuricemia and gout. Compounds derived from benzenesulfonamide have demonstrated the ability to inhibit uric acid transporters, effectively lowering serum uric acid levels. For instance, a specific derivative exhibited an IC50 value indicating strong inhibitory activity against human urate transporter 1 (hURAT1), suggesting its potential as a therapeutic agent for gout management . This is particularly relevant given the increasing prevalence of gout related to dietary changes and lifestyle factors.
Catalysis
Catalytic Applications
Benzenesulfonamide derivatives have been employed as ligands in catalytic systems. For example, N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide has been utilized in the synthesis of half-sandwich Rh(III) complexes that serve as effective catalysts for transfer hydrogenation reactions. These catalysts facilitate the reduction of NAD+ to NADH using sodium formate as a hydride source . Such catalytic processes are crucial in organic synthesis and biochemistry, particularly in producing pharmaceuticals and fine chemicals.
Material Science
Synthesis of Functional Materials
The trifluoromethyl group in benzenesulfonamide derivatives contributes to their utility in material science. Compounds like N-[3,5-bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester are being explored for their potential applications in developing functional materials with specific electronic or optical properties. The incorporation of fluorinated groups often enhances thermal stability and chemical resistance, making these materials suitable for advanced applications .
Summary Table of Applications
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, its role as a carbonic anhydrase IX inhibitor involves binding to the active site of the enzyme, blocking its activity and thereby affecting cellular pH regulation and tumor growth . The trifluoromethyl groups enhance its binding affinity and selectivity towards the target enzyme.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The guanyl group in the target compound enhances hydrogen bonding and acidity compared to bulky tert-butyl or chiral cyclohexylamino groups. This influences solubility and reactivity in polar environments . tert-Butyl derivatives exhibit high synthetic yields (95%) due to favorable steric and electronic interactions during sulfonylation . Cyclohexylamino substituents introduce chirality, making the compound suitable for enantioselective applications .
Physicochemical and Functional Properties
Key Findings :
- Lipophilicity : The tert-butyl derivative’s higher LogP suggests greater membrane permeability, whereas the guanyl group’s polarity (PSA: 113.65 Ų) may limit bioavailability .
- Thermal Stability : The target compound’s high boiling point (379.8°C) reflects strong intermolecular forces, likely due to hydrogen bonding .
Biological Activity
Benzenesulfonamide, N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)-, also known as N'-amino-N-[3,5-bis(trifluoromethyl)benzenesulfonyl]methanimidamide, is a compound with significant potential in biological applications. This article reviews its biological activity, including antimicrobial and anti-inflammatory properties, and explores relevant research findings.
- Molecular Formula : C9H7F6N3O2S
- Molecular Weight : 335.23 g/mol
- Melting Point : 194 °C
- CAS Number : 175136-69-3
- IUPAC Name : N-amino-N'-[3,5-bis(trifluoromethyl)phenyl]sulfonylmethanimidamide
The biological activity of this compound is attributed to its unique structural features. The trifluoromethyl groups enhance its reactivity, allowing it to form stable complexes with various enzymes and receptors. This interaction can modulate specific biochemical pathways, leading to observed biological effects such as antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For example, a study evaluated the activity of various benzenesulfonamide derivatives against several pathogens. The results indicated that certain derivatives exhibited significant antimicrobial properties:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4d | E. coli | 6.72 mg/mL |
| 4h | S. aureus | 6.63 mg/mL |
| 4a | P. aeruginosa | 6.67 mg/mL |
| 4e | C. albicans | 6.63 mg/mL |
| 4e | A. niger | 6.28 mg/mL |
These findings suggest that N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)-benzenesulfonamide and its derivatives could serve as effective agents against various bacterial strains .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has demonstrated notable anti-inflammatory effects. In vivo studies using carrageenan-induced rat paw edema models showed that certain derivatives inhibited inflammation significantly:
- Compound 4a : Inhibition rates of 94.69%, 89.66%, and 87.83% at hours 1, 2, and 3 respectively.
These results indicate that benzenesulfonamide derivatives may be promising candidates for developing new anti-inflammatory medications .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A comprehensive evaluation of new benzenesulfonamide derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria, with specific compounds showing MIC values comparable to established antibiotics . -
Evaluation of Anti-inflammatory Properties :
Research involving the synthesis of sulphonamides bearing carboxamide functionalities demonstrated good anti-inflammatory activity alongside antimicrobial effects, emphasizing the dual therapeutic potential of these compounds . -
Potential in Drug Development :
The ongoing exploration into the use of benzenesulfonamide derivatives in drug development highlights their ability to target specific enzymes and receptors implicated in various diseases .
Q & A
Q. How can metabolic stability of trifluoromethylated sulfonamides be predicted computationally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
